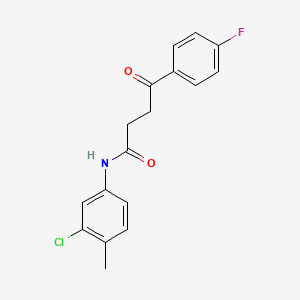

![molecular formula C10H9N3O2S2 B5799832 5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)

5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine” is a chemical compound with potential therapeutic properties . It is related to a class of compounds that have been studied for their potential pharmacological properties .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory calculations and vibrational spectral analysis . These methods allow for the investigation of the equilibrium structural geometry, various bonding features, and harmonic vibrational wavenumbers of the compound .Applications De Recherche Scientifique

Antitumor Activity

A series of compounds similar to “5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine” were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against these three human cancer cells lines . The preliminary mechanism of the inhibitory effect was investigated via further experiments, such as morphological analysis by dual AO/EB staining and Hoechst 33342 staining, and cell apoptosis and cycle assessment by FACS analysis .

Anticancer Activity

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Antibacterial Activity

Compounds with a similar structure to “5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine” have been synthesized and evaluated for their antibacterial potential . These compounds were designed based on the structures of antitubulin molecules, to further explore the utility of indoles as antibacterial agents .

Orientations Futures

The future directions for research on “5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine” could include further investigation into its potential therapeutic properties, its mechanism of action, and its safety profile . Further studies could also explore its synthesis and chemical properties in more detail.

Mécanisme D'action

Target of Action

Similar compounds with a 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .

Propriétés

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S2/c11-9-12-13-10(17-9)16-4-6-1-2-7-8(3-6)15-5-14-7/h1-3H,4-5H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNBEKWVOYPOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CSC3=NN=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(1,3-Benzodioxol-5-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)

![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)

![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)

![4-[(4-ethoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5799836.png)

![N-[2-(aminocarbonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5799843.png)

![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5799863.png)